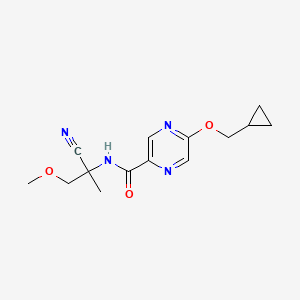
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide, also known as CP-526,555, is a pyrazine carboxamide compound that has been studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific research studies.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including synaptic transmission, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of inflammation and pain, and the induction of apoptosis. These effects are believed to be mediated by the compound's interaction with the α7 nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide for lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of this receptor specifically, without interference from other receptors. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide. One area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on other physiological processes. Finally, there may be potential for the development of more potent analogs of N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide that could be used in future research studies.
Métodos De Síntesis
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromo-5-cyclopropylmethoxypyrazine with N-(1-cyano-2-methoxy-1-methylethyl)acetamide. The reaction is typically carried out in the presence of a base and a solvent such as DMF or DMSO.
Aplicaciones Científicas De Investigación
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and pain. In cancer research, N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. Inflammation and pain research has also shown promising results, with N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide demonstrating anti-inflammatory and analgesic effects in animal models.
Propiedades
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-14(8-15,9-20-2)18-13(19)11-5-17-12(6-16-11)21-7-10-3-4-10/h5-6,10H,3-4,7,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCLYXUYBNVDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CN=C(C=N1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-5-(cyclopropylmethoxy)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2760693.png)
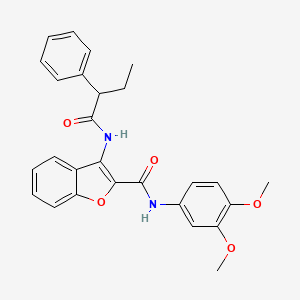
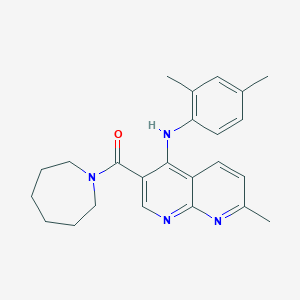
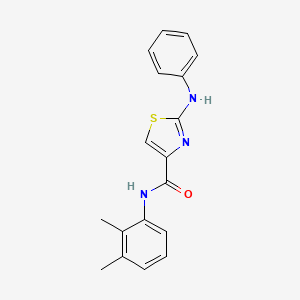
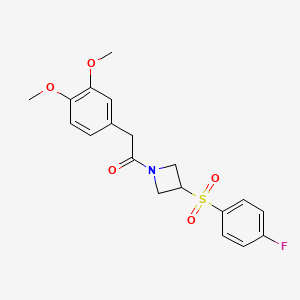

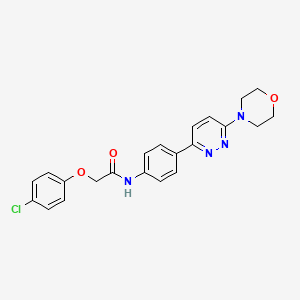
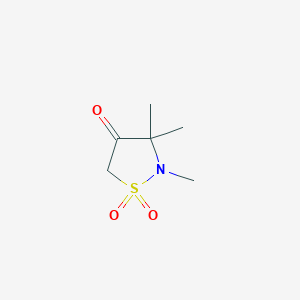
![N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2760709.png)
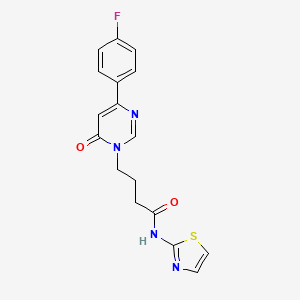
![5-{[4-(benzyloxy)phenyl]amino}-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760711.png)
![[2-Oxo-2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2760712.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2760714.png)
